molecular formula C₂₂H₄₁D₅O₃ B1156127 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5

1-O-Octadecyl-2-O-methyl-rac-glycerol-d5

Cat. No.: B1156127
M. Wt: 363.63
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Glycerol (B35011) Ether Lipids in Biological Systems and Membrane Architecture

Glycerol ether lipids are a distinct class of glycerophospholipids where a hydrocarbon chain is attached to the sn-1 position of the glycerol backbone via an ether bond, unlike the more common ester linkage found in diacyl phospholipids (B1166683). nih.govhep.com.cnnih.govresearchgate.net This seemingly subtle structural difference imparts significant functional and structural properties to these molecules. nih.govhep.com.cnnih.govresearchgate.net Constituting approximately 20% of the total phospholipid content in mammals, ether lipids are particularly abundant in tissues such as the brain, heart, spleen, and white blood cells. nih.govavantiresearch.com

Their unique structure influences membrane dynamics, including fluidity and the propensity to form non-lamellar structures, which is crucial for processes like membrane fusion. nih.govhep.com.cnnih.govresearchgate.net Ether lipids are also integral components of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. nih.govhep.com.cnnih.govresearchgate.netfao.org Beyond their structural roles, certain ether lipids, such as plasmalogens, are recognized for their antioxidant properties and their involvement in cell signaling and differentiation. nih.govhep.com.cnnih.govavantiresearch.comfao.org The ether linkage at the sn-1 position is more resistant to chemical and enzymatic degradation compared to an ester bond, providing stability to membranes.

The biosynthesis of ether lipids begins in the peroxisome, a membrane-bound organelle, highlighting their specialized metabolic pathways. nih.govfrontiersin.org This process involves the conversion of dihydroxyacetone phosphate (B84403) (DHAP) to an acyl-DHAP, which then undergoes a key step catalyzed by alkylglyceronephosphate synthase to form the ether bond. nih.gov The resulting 1-O-alkyl-glycerol-3-phosphate is a precursor for various classes of ether lipids. researchgate.net

The diverse functions of ether lipids are underscored by their association with various physiological and pathological conditions. Altered levels of ether lipids have been implicated in neurological disorders, cancer, and metabolic diseases. hep.com.cnavantiresearch.com For instance, decreased levels are observed in conditions like Alzheimer's disease, while increased levels are found in certain aggressive cancers. avantiresearch.com

The Strategic Role of Deuterated Lipid Analogs in Advanced Mechanistic Biochemistry and Lipidomics

The use of stable isotopes, particularly deuterium (B1214612) (²H), has become a cornerstone of modern biomedical research, enabling the detailed investigation of metabolic pathways and molecular interactions. nih.gov Deuterated lipid analogs are synthetic molecules where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution offers a powerful tool for a variety of analytical techniques, most notably mass spectrometry (MS). nih.govnih.gov

The primary advantage of using deuterated lipids lies in their utility as internal standards for quantitative analysis. nih.govclearsynth.comaptochem.com In lipidomics, the comprehensive study of the lipid profile of a cell or organism, accurate quantification of individual lipid species is crucial. gist.ac.kr By adding a known amount of a deuterated lipid analog to a biological sample, researchers can correct for variations in sample extraction, processing, and instrument response, thereby achieving highly accurate and reproducible measurements. nih.govclearsynth.comaptochem.com The deuterated standard is chemically identical to its endogenous counterpart but can be distinguished by its higher mass in a mass spectrometer. aptochem.com

Furthermore, deuterium labeling allows for metabolic flux analysis, where the movement of atoms through a metabolic pathway is traced over time. nih.govgist.ac.kr By introducing a deuterium-labeled precursor into a biological system, scientists can follow its incorporation into various downstream metabolites, providing insights into the rates of synthesis, degradation, and interconversion of different lipid species. nih.govnih.gov This approach has been instrumental in understanding lipid metabolism in both healthy and diseased states. nih.govgist.ac.kr

The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. researchgate.netnih.govacs.org This property can be exploited to slow down metabolic processes at specific sites in a molecule, which has applications in drug development to improve the pharmacokinetic profiles of certain drugs. researchgate.netresearchgate.netbiojiva.com

Specific Research Utility of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 as a Molecular Probe

1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is a deuterated synthetic analog of a naturally occurring alkylglycerol. Its structure features an octadecyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, a methyl group at the sn-2 position, and five deuterium atoms incorporated into the glycerol backbone. This specific design makes it an invaluable tool in lipid research, particularly in the context of mass spectrometry-based lipidomics.

The primary application of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is as an internal standard for the quantification of related ether lipids. Its structural similarity to endogenous monoalkyl-glycerols and their derivatives ensures that it behaves similarly during extraction and ionization processes. The five deuterium atoms provide a significant mass shift, allowing for its clear differentiation from non-deuterated counterparts in complex biological samples. This enables precise and accurate quantification of specific ether lipid species that may be involved in various physiological or pathological processes.

The methylation at the sn-2 position is a key feature. In many natural ether lipids, the sn-2 position is occupied by an acyl group that can be hydrolyzed by phospholipases. The methyl group in 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 makes this position resistant to such enzymatic cleavage, providing metabolic stability. This stability is crucial when studying the fate of the core glycerol ether structure without the complication of sn-2 position modifications.

Research on the non-deuterated form, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OMe), has shown that it can be metabolized by cells, although it is more resistant than natural phospholipids. nih.gov Studies have investigated its biotransformation in various cell types, including tumor cells and hepatocytes. nih.gov The use of a deuterated analog like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 in similar studies would allow for more precise tracing of the metabolic fate of the glycerol ether backbone.

Moreover, the use of 2'-O-methyl modifications in oligonucleotide probes has been shown to enhance their binding affinity and specificity to RNA targets. nih.gov While this applies to a different class of molecules, the principle of using methylation to confer specific properties is a common strategy in the design of molecular probes. In the case of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, the methyl group contributes to its utility as a stable analytical standard.

Data Tables

Table 1: Properties of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5

Property Value
Chemical Formula C22H41D5O3
Molecular Weight 363.68 g/mol
Appearance Varies (Typically a solid)
Key Structural Features Ether-linked octadecyl chain, Methylated sn-2 position, Deuterated glycerol backbone

Table 2: Key Research Applications of Deuterated Lipids

Application Description Key Advantage of Deuteration
Quantitative Lipidomics Accurate measurement of the abundance of individual lipid species in a biological sample. Serves as an internal standard to correct for analytical variability, ensuring precision and accuracy. clearsynth.com
Metabolic Flux Analysis Tracing the flow of atoms through metabolic pathways to determine the rates of synthesis and turnover. Allows for the differentiation of newly synthesized lipids from the pre-existing pool. nih.govnih.gov
Pharmacokinetic Studies Investigating the absorption, distribution, metabolism, and excretion of lipid-based drugs or xenobiotics. Can slow down metabolism (kinetic isotope effect), and enables tracing of the molecule and its metabolites. researchgate.netresearchgate.net

| Structural Biology | Probing the structure and dynamics of lipid-protein interactions within membranes. | Deuterium exchange mass spectrometry (DXMS) can reveal which parts of a protein are exposed to the lipid environment. nih.gov |

Properties

Molecular Formula

C₂₂H₄₁D₅O₃

Molecular Weight

363.63

Synonyms

2-Methoxy-3-(octadecyloxy)-1-propanol-d5;  NSC 350624-d5_x000B_

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for 1 O Octadecyl 2 O Methyl Rac Glycerol D5

Stereocontrolled Synthesis of the Glycerol (B35011) Backbone and Formation of Ether Linkages

The synthesis of the core glycerol structure with the desired substituents at the sn-1 and sn-2 positions is a foundational aspect of preparing 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5. This process involves carefully orchestrated steps to ensure the correct placement of the octadecyl and methyl groups.

Regioselective Functionalization of Glycerol Precursors

The synthesis typically commences with a commercially available and versatile glycerol precursor. A key strategy involves the use of protecting groups to selectively block certain hydroxyl groups, thereby directing the subsequent alkylation reactions to the desired positions. For instance, the primary hydroxyl groups of glycerol can be selectively protected, leaving the secondary hydroxyl group available for modification, or vice-versa. nih.gov

One common approach begins with the conversion of glycerol into a more manageable derivative, such as solketal, which protects the sn-2 and sn-3 hydroxyl groups. This allows for the selective functionalization of the primary hydroxyl at the sn-1 position. frontiersin.org Another strategy involves the direct desymmetrization of glycerol, a more challenging but potentially more efficient route that avoids multiple protection and deprotection steps. nih.gov

The choice of precursor and the regioselective functionalization strategy are critical for achieving a high yield of the desired intermediate, setting the stage for the introduction of the ether-linked alkyl chains.

Methods for Alkylation at Glycerol Positions 1 and 2

Once the glycerol precursor is appropriately functionalized, the next step is the formation of the ether linkages at the sn-1 and sn-2 positions. This is typically achieved through Williamson-type ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. frontiersin.org

For the synthesis of 1-O-Octadecyl-2-O-methyl-rac-glycerol, the hydroxyl group at the sn-1 position is first alkylated with an octadecyl halide (e.g., octadecyl bromide) in the presence of a strong base to form the 1-O-octadecyl ether linkage. Following this, the protecting group on the sn-2 hydroxyl is removed, and this position is then methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate. nih.gov

Alternatively, catalytic reductive alkylation offers another route where glycerol or its derivatives react with aldehydes in the presence of a catalyst and hydrogen. rsc.org This method can provide high yields and selectivity for the formation of 1-O-alkyl glycerol ethers. rsc.org

Deuteration Methodologies and Positional Specificity of Labeling (d5)

The introduction of deuterium (B1214612) atoms into the glycerol backbone is a critical step in the synthesis of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5. The "d5" designation indicates that five hydrogen atoms on the glycerol moiety have been replaced by deuterium.

Principles of Deuterium Incorporation into Glycerol Backbones

The most common method for incorporating the d5 label is to start with a commercially available deuterated glycerol precursor, such as glycerol-1,1,2,3,3-d5. researchgate.net This ensures that the deuterium atoms are located specifically on the glycerol backbone from the outset of the synthesis. The use of a pre-labeled starting material simplifies the synthetic route and provides precise control over the location of the isotopic labels. researchgate.net

The synthesis then proceeds with this deuterated glycerol, following the same regioselective functionalization and alkylation steps described previously. The deuterium atoms are stable under the reaction conditions used for ether bond formation, ensuring their retention in the final product.

Analytical Validation of Isotopic Purity and Positional Integrity

After the synthesis is complete, it is crucial to verify the isotopic purity and the precise location of the deuterium atoms. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

HR-MS is used to determine the isotopic enrichment of the final compound by comparing the mass of the deuterated molecule to its non-deuterated counterpart. rsc.orgnih.govresearchgate.net The mass spectrum will show a distinct isotopic cluster corresponding to the d5-labeled compound, allowing for the calculation of its isotopic purity. nih.govresearchgate.net

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is employed to confirm the structural integrity of the molecule and the positional integrity of the deuterium labels. rsc.org By analyzing the NMR spectra, chemists can confirm that the deuterium atoms are indeed located on the glycerol backbone and have not migrated to other positions during the synthesis.

Optimization of Yields and Scalability for Research Applications

For 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 to be a practical tool in research, its synthesis must be efficient and scalable. Optimization of reaction conditions is key to maximizing the yield of the final product. This includes fine-tuning parameters such as reaction time, temperature, solvent, and the choice of base and catalyst. frontiersin.org

For instance, in the Williamson ether synthesis, the choice of a hindered base can help to avoid side reactions. nih.gov In catalytic reductive alkylation, the selection of the appropriate catalyst and co-catalyst is crucial for achieving high selectivity and yield. rsc.org

The scalability of the synthesis is also a significant consideration. Reactions that are efficient on a small laboratory scale may not be as effective when scaled up for larger production. Therefore, developing robust synthetic methods that can be reliably scaled to produce the quantities of the deuterated lipid needed for various research applications is an ongoing area of focus.

Biochemical and Cellular Fate of 1 O Octadecyl 2 O Methyl Rac Glycerol D5

Investigation of Metabolic Pathways and Intracellular Transformations

The metabolism of ether lipids like 1-O-Octadecyl-2-O-methyl-rac-glycerol is a complex process involving several enzymatic pathways. The introduction of a deuterium (B1214612) label (d5) allows for precise tracking of the molecule and its metabolic products within a biological system.

Role as a Substrate or Intermediate in Glycerolipid Metabolism

1-O-Octadecyl-2-O-methyl-rac-glycerol is recognized as a key intermediate in the broader context of glycerolipid metabolism. It is structurally similar to endogenous alkylglycerols, which are precursors for the synthesis of more complex ether lipids, including plasmalogens and platelet-activating factor (PAF). researchgate.net The ether bond at the sn-1 position makes these lipids resistant to cleavage by many common lipases, leading to distinct metabolic pathways compared to their acyl-ester counterparts.

Research on the closely related compound, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), reveals that it can be metabolized by phospholipases to yield 1-O-alkyl-2-O-methylglycerol (AMG), which is structurally analogous to the subject compound. This suggests that 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 would likely enter the glycerolipid metabolic pool and serve as a substrate for further enzymatic modifications.

Enzymatic Biotransformation and Identification of Metabolites

The biotransformation of 1-O-Octadecyl-2-O-methyl-rac-glycerol involves several key enzymes. While the methyl group at the sn-2 position prevents acylation at this site, the primary alcohol at the sn-3 position is a target for phosphorylation by a kinase to form 1-O-alkyl-2-O-methylphosphatidic acid (AMPA).

Studies on the metabolism of ET-18-OCH3 in cultured hepatocytes and perfused rat liver have identified several key metabolites that would be expected from the downstream processing of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5. The deuterium label would be retained in the glycerol (B35011) backbone of these metabolites, allowing for their detection and quantification.

Table 1: Potential Metabolites of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5

MetabolitePrecursor/Enzymatic StepReference
1-O-alkyl-2-O-methylphosphatidic acid (AMPA)Phosphorylation of the sn-3 hydroxyl group
Stearyl alcohol (SA)Hydrolysis by alkylhydrolase
PhosphatidylcholineSecondary metabolism
PhosphatidylethanolamineSecondary metabolism
Neutral lipidsSecondary metabolism

Dynamics of Isotopic Tracer Incorporation and Turnover Rates in Biological Systems

The use of a deuterated tracer like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is crucial for understanding the kinetics of its incorporation into cellular lipids and its subsequent turnover. The stable isotope label allows for quantification by mass spectrometry, providing a detailed picture of the metabolic flux through various lipid pathways.

While specific turnover rates for 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 are not available in the reviewed literature, studies with radiolabeled ET-18-OCH3 provide insights into its metabolic stability. In tumor cells, this ether lipid remains largely unmodified over a 24-hour period, whereas in hepatocytes, significant metabolism occurs within 6 to 24 hours. This suggests that the turnover rate is highly dependent on the cell type and its metabolic machinery. The deuterium label in 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 would enable precise measurement of these varying turnover rates in different biological contexts.

Cellular Uptake, Intracellular Trafficking, and Subcellular Localization Studies

The journey of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 into and within the cell is a critical determinant of its biological activity.

Mechanisms of Membrane Permeation and Transporter Involvement

Ether lipids can alter the fluidity of cellular membranes, which may facilitate their entry into cells. The mechanism of uptake for alkylglycerols is not fully elucidated but is thought to involve passive diffusion across the plasma membrane, potentially augmented by interactions with lipid rafts.

While specific transporters for 1-O-Octadecyl-2-O-methyl-rac-glycerol have not been definitively identified, the transport of the related molecule, glycerol, is known to be facilitated by aquaglyceroporins. However, the bulky octadecyl and methyl groups on the subject compound make it unlikely to utilize these same channels. It has been proposed that some ether lipids may be transported via scavenger receptor class B type 1 (SR-B1).

Compartmentalization and Distribution within Cellular Organelles

Once inside the cell, ether lipids are not uniformly distributed but are trafficked to specific organelles. The biosynthesis of ether lipids is initiated in peroxisomes and continues in the endoplasmic reticulum. researchgate.net This suggests that exogenous ether lipids like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 may be directed to these organelles for further metabolism.

Studies on related ether lipids have shown their accumulation in various cellular compartments, including the endoplasmic reticulum and lipid droplets. The deuterated label on 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 would allow for its precise localization within subcellular fractions using techniques like mass spectrometry imaging.

Interaction with Lipid-Modifying Enzymes and Lipid Transfer Proteins

The unique structural characteristics of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, particularly the ether bond and the methylation at the sn-2 position, dictate its interactions with various enzymes and proteins involved in lipid metabolism and transport. The deuterium labeling does not significantly alter its biochemical properties but allows for its distinction from endogenous lipids in mass spectrometry-based analyses.

The primary enzyme responsible for the catabolism of ether lipids is alkylglycerol monooxygenase (AGMO), which cleaves the O-alkyl bond. researchgate.net Studies on the substrate specificity of AGMO, solubilized from rat liver microsomes, have provided significant insights into how compounds like 1-O-Octadecyl-2-O-methyl-rac-glycerol are metabolized.

Research has demonstrated that while the phosphorylated form, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, is not a substrate for AGMO, its dephosphorylated counterpart, 1-O-octadecyl-2-O-methyl-rac-glycerol, can be a substrate, albeit with modified efficiency. researchgate.netresearchgate.net The presence of a methyl group at the sn-2 position significantly influences the enzyme's activity. Generally, AGMO exhibits a preference for alkylglycerols with a free hydroxyl group at the sn-2 position. The methylation at this position, as seen in 1-O-Octadecyl-2-O-methyl-rac-glycerol, results in a much lower rate of cleavage by AGMO compared to its unmethylated counterpart. This reduced activity is a key feature of its metabolic stability.

The enzyme's substrate preference is also dependent on the length of the alkyl chain, with optimal activity observed for chains between 12 and 20 carbons long. The octadecyl (C18) chain of the compound falls within this optimal range.

Interactive Data Table: Substrate Specificity of Alkylglycerol Monooxygenase (AGMO)

Substrate FeatureEffect on AGMO ActivityRelevance to 1-O-Octadecyl-2-O-methyl-rac-glycerol
sn-1 Linkage Requires an ether bond for cleavage.The compound possesses the necessary ether linkage.
sn-2 Substitution A free hydroxyl group is preferred; methylation significantly reduces activity.The methyl group at the sn-2 position makes it a poor substrate, enhancing its metabolic stability.
sn-3 Moiety A phosphate (B84403) group inhibits activity.The non-phosphorylated glycerol backbone allows it to be a potential substrate, unlike its phosphocholine (B91661) precursor.
Alkyl Chain Length Optimal activity for C12-C20 chains.The C18 chain is within the optimal range for AGMO.

Another significant interaction is with Protein Kinase C (PKC), a key enzyme in signal transduction. The related compound, 1-O-alkyl-2-O-methylglycerol (AMG), has been identified as an inhibitor of PKC. researchgate.net This inhibition suggests that 1-O-Octadecyl-2-O-methyl-rac-glycerol could also modulate cellular signaling pathways by interfering with the function of this lipid-regulated kinase.

The study of how lipids are transported and recognized within the cell is crucial for understanding lipid homeostasis. Deuterated lipids like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 are instrumental in these investigations. Recent studies using bifunctional ether lipid probes have revealed that lipid transfer proteins (LTPs) can differentiate between various types of ether lipids, suggesting a sophisticated recognition mechanism. biorxiv.orgbiorxiv.org

These studies indicate that the transport of ether lipids within cells occurs predominantly through non-vesicular pathways, which rely on LTPs. biorxiv.orgbiorxiv.org The ability of LTPs to distinguish between alkyl- and vinyl-ether linkages, which differ by only two hydrogen atoms, points to a high degree of specificity in protein-lipid recognition. biorxiv.org Although specific binding kinetics for 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 with particular LTPs are not yet fully elucidated, the structural features of this molecule suggest it would be a valuable probe for such studies.

The interaction of ether lipids with START (StAR-related lipid-transfer) domain proteins is another area of active research. acs.org These proteins are known to bind and transfer lipids, and understanding their specificity for different ether lipid structures is key to unraveling their biological functions. The use of labeled compounds like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 in binding assays can help to quantify these interactions and identify the specific LTPs involved in its transport.

Furthermore, the interaction of ether lipids with membrane proteins can influence membrane properties and cellular processes. For instance, ether lipids can affect the export of certain proteins from the endoplasmic reticulum by directly interacting with transmembrane domains of protein complexes like the p24 family. biorxiv.org

Advanced Analytical Methodologies and Applications Utilizing 1 O Octadecyl 2 O Methyl Rac Glycerol D5

Mass Spectrometry (MS) in Quantitative Lipidomics and Metabolomics Research

Mass spectrometry is a cornerstone of modern bioanalysis, and 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is instrumental in enhancing the quality and reliability of MS-based data.

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving the highest level of accuracy and precision. 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is an ideal SIL-IS for the quantification of its non-labeled counterpart and other structurally similar ether lipids.

The fundamental principle of its use lies in its near-identical physicochemical properties to the analyte of interest. It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, due to the five deuterium (B1214612) atoms, it has a distinct mass-to-charge ratio (m/z) that allows the instrument to differentiate it from the endogenous, non-labeled analyte. By adding a known concentration of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 to a sample prior to extraction and analysis, it can effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response. researchgate.nettexilajournal.com The ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS is used to calculate the absolute concentration of the analyte, thereby correcting for potential errors that might occur during the analytical workflow. nih.govmyadlm.org

Table 1: Key Characteristics of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 as an Internal Standard

PropertyDescriptionRationale for Use
Chemical Structure Identical to the analyte (1-O-Octadecyl-2-O-methyl-rac-glycerol) except for the presence of 5 deuterium atoms.Ensures similar behavior during sample extraction, chromatography, and ionization.
Mass Difference A mass shift of +5 Da compared to the analyte. nih.govAllows for clear differentiation between the standard and the analyte in the mass spectrometer.
Co-elution Elutes at the same retention time as the analyte in liquid chromatography. texilajournal.comCompensates for variations in chromatographic performance and matrix effects at a specific elution time. myadlm.org
Ionization Efficiency Exhibits the same ionization response as the analyte.Corrects for fluctuations in the mass spectrometer's ion source and detector response.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification technique that leverages the unique properties of stable isotope-labeled compounds like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5. nih.govresearchgate.net The method involves adding a precisely known amount of the deuterated standard to a sample containing an unknown amount of the corresponding non-labeled analyte. nih.gov After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by MS.

The ratio of the naturally occurring analyte to the "spiked" isotopic standard is measured. Since the amount of added standard is known, the concentration of the native analyte can be calculated with high precision. This approach is considered a primary reference method because it minimizes uncertainties related to sample extraction and instrument variability. researchgate.net The use of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 in IDMS is crucial for the accurate quantification of ether lipids in various biological samples, which is important for biomarker discovery and clinical diagnostics.

Stable isotope labeling is a powerful strategy for tracing the metabolic fate of molecules in biological systems. nih.gov By introducing a labeled compound like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, researchers can follow its journey through various metabolic pathways. The deuterium atoms act as a "tag" that can be detected by mass spectrometry, allowing for the identification and quantification of downstream metabolites derived from the initial labeled precursor. nih.govisotope.com

For instance, studies on the biotransformation of related ether lipids, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OMe), have shown that they are metabolized by enzymes like phospholipases into compounds including 1-O-alkyl-2-O-methylglycerol (the non-labeled form of the subject compound). nih.gov By using the deuterated version, researchers can precisely track the rate of formation and subsequent metabolism of this ether lipid. This approach provides valuable insights into enzyme kinetics, pathway regulation, and how these processes are altered in disease states. The ability to distinguish between pre-existing (unlabeled) and newly synthesized (labeled) pools of metabolites is a key advantage of this technique. nih.gov

Table 2: Example of Metabolites Tracked Using Labeled Ether Lipids

Precursor CompoundEnzyme ActionKey MetabolitesResearch Application
1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine ([3H]ET-18-OMe)Phospholipase C/D, Alkylhydrolase1-O-alkyl-2-O-methylglycerol (AMG), 1-O-alkyl-2-O-methylphosphatidic acid (AMPA), Stearyl alcohol (SA)Understanding the metabolic degradation of ether lipids in different cell types (e.g., tumor vs. normal cells). nih.gov

Developing a robust and reliable analytical method for quantifying lipids in complex biological matrices such as plasma, serum, or tissue homogenates is a challenging task. nih.gov The presence of thousands of other molecules can interfere with the analysis. The use of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is integral to the development and validation of such methods. researchgate.net

Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters that are assessed using a stable isotope-labeled internal standard include:

Selectivity and Specificity: Ensuring that the method can detect and quantify the analyte without interference from other components in the matrix. The unique mass transition of the deuterated standard helps confirm the identity of the analyte peak.

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing quality control samples spiked with known concentrations of the analyte and the internal standard. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-assay (within a single run) and inter-assay (between different runs) precision. researchgate.net

Linearity and Range: Demonstrating a linear relationship between the signal response and the concentration of the analyte over a specific range.

Recovery: The efficiency of the extraction process. By comparing the signal of the standard added before extraction to the signal of the standard added after extraction, the percentage of analyte loss can be determined and corrected for. texilajournal.com

Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte. The SIL-IS is crucial here, as it is affected by matrix effects in the same way as the analyte, thus providing reliable correction. myadlm.org

Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).

The inclusion of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 throughout the validation process is essential for developing a method that is accurate, precise, and robust for use in lipidomic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

While mass spectrometry excels at quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and orientation of molecules.

Deuterium (²H) NMR spectroscopy is a specialized technique that is particularly powerful for studying molecules in ordered or semi-ordered environments, such as lipid membranes. wikipedia.orgnih.gov Unlike proton (¹H) NMR, where signals are sharp lines, the ²H NMR spectrum of a deuterated molecule in an anisotropic environment (like a lipid bilayer) is dominated by the interaction between the deuterium nuclear quadrupole moment and the local electric field gradient. This interaction results in a characteristic "quadrupolar splitting." wikipedia.org

The magnitude of this splitting is directly related to the orientation of the carbon-deuterium (C-D) bond with respect to the applied magnetic field. wikipedia.org For a molecule like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, which can be incorporated into model membranes, the deuterium labels on the glycerol (B35011) backbone serve as site-specific probes. By analyzing the quadrupolar splittings, researchers can obtain detailed information about:

Molecular Order: The degree of orientational ordering of the glycerol backbone within the lipid assembly.

Segmental Dynamics: The motional freedom of the specific segments of the molecule where the deuterium atoms are located. Changes in the NMR lineshape can reveal the rates and types of molecular motions occurring. wikipedia.org

Lipid-Protein Interactions: When incorporated into membranes containing proteins, changes in the ²H NMR spectrum can report on how the protein perturbs the structure and dynamics of the surrounding lipids. researchgate.net

The synthesis of lipids with deuterium labels at specific positions, such as in 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, is essential for these studies, as the natural abundance of deuterium is too low for detection. wikipedia.orgrero.ch

Elucidation of Molecular Conformation and Interactions in Model Membrane Systems

The study of lipid bilayers, which form the fundamental structure of cellular membranes, relies on sophisticated biophysical techniques to probe molecular arrangement and dynamics. Deuterium-labeled lipids, such as 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, are invaluable tools in these investigations, particularly in conjunction with neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium provides a non-perturbative label that allows for selective visualization and analysis of specific components within a complex membrane environment. ill.eu

Neutron scattering techniques are exceptionally well-suited for studying the structure of lipid bilayers. ill.eu The power of this method is significantly enhanced through the use of deuterated molecules. researchgate.netiucr.org By selectively replacing hydrogen atoms with deuterium in a lipid molecule like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, researchers can manipulate the neutron scattering length density of that component. This "contrast variation" approach allows different parts of a model membrane system, such as the lipid core, the headgroup region, or associated proteins, to be highlighted or effectively made invisible to the neutron beam. ill.euiucr.org This enables the precise determination of molecular arrangements, membrane thickness, and the location of molecules within the bilayer. nih.gov For instance, studies have successfully used neutron and X-ray scattering on deuterated and protiated lipids to elucidate the detailed structure of lipid bilayers and determine the area per lipid with high precision. researchgate.net

In deuterium NMR (²H-NMR) spectroscopy, the deuterium label on 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 acts as a sensitive probe of the local molecular environment. The quadrupolar splitting observed in the ²H-NMR spectrum provides detailed information about the orientation and motion of the C-D bonds relative to the magnetic field. From this, segmental order parameters can be calculated, which describe the degree of conformational freedom for different segments of the lipid molecule within the bilayer. These order parameters are crucial for understanding the effects of factors like cholesterol incorporation or temperature changes on membrane fluidity and molecular packing. nih.gov Spectroscopic studies using specifically deuterium-labeled lipids have enabled the estimation of sterol tilt angles and the evaluation of order parameters describing rigid body motions in the bilayer. nih.gov

Table 1: Application of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 in Model Membrane Analysis

Analytical Technique Principle of Deuterium Label Utilization Information Obtained
Neutron Scattering Contrast variation by matching the scattering length density of specific components to the surrounding solvent or other lipids. - High-resolution structure of lipid bilayers researchgate.net - Determination of area per lipid researchgate.net - Location and conformation of membrane-associated proteins.

| Deuterium NMR (²H-NMR) | The deuterium nucleus possesses a quadrupole moment that is sensitive to the local electric field gradient, providing information on molecular orientation and dynamics. | - Segmental order parameters of the lipid acyl chains nih.gov - Effects of other molecules (e.g., cholesterol) on membrane structure and fluidity nih.gov - Lipid chain length and membrane thickness estimations. nih.gov |

Chromatographic Separation Techniques Coupled with Spectroscopic Detection

Chromatographic methods are fundamental to lipidomics, enabling the separation and quantification of complex lipid mixtures. When coupled with spectroscopic detectors, particularly mass spectrometry, they provide a powerful platform for detailed lipid analysis. 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 serves as an ideal internal standard in these workflows due to its structural similarity to endogenous ether lipids and its distinct mass shift, which prevents interference with the measurement of non-labeled analytes.

High-Performance Liquid Chromatography (HPLC) for Lipid Class Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating lipids into distinct classes based on the polarity of their head groups. Normal-phase HPLC, utilizing a polar stationary phase (e.g., silica) and a non-polar mobile phase, is particularly effective for this purpose. aocs.org In this mode, lipids are separated based on the differential interaction of their polar head groups with the stationary phase.

In a typical lipidomics workflow, a complex biological extract is separated using a gradient of solvents with increasing polarity. This allows for the sequential elution of lipid classes, from the most non-polar (e.g., cholesterol esters) to the more polar glycerolipids like diacylglycerols and monoacylglycerols. aocs.org 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, being a neutral ether lipid, would co-elute with other neutral lipid classes. Its primary role in such analyses is as an internal standard for the accurate quantification of other monoalkylglycerols or related neutral lipid species. By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, variations in sample preparation and instrument response can be corrected for, ensuring high accuracy and reproducibility. The effluent from the HPLC column can be directed to a mass spectrometer, where the deuterated standard and the endogenous lipids can be distinguished by their mass-to-charge ratios. aocs.org

Table 2: Representative HPLC Conditions for Neutral Lipid Separation

Parameter Description
Chromatography Mode Normal-Phase HPLC
Stationary Phase Silica Gel Column
Mobile Phase Gradient elution with a mixture of non-polar and polar solvents (e.g., isooctane and methyl tert-butyl ether/ethyl acetate). aocs.org
Detection Electrospray Ionization Mass Spectrometry (ESI-MS)

| Role of Deuterated Standard | Internal standard for quantification of monoalkylglycerol and other neutral lipid species. |

Gas Chromatography (GC) for Derivatized Lipid Analysis

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. nih.gov However, most lipids, including 1-O-Octadecyl-2-O-methyl-rac-glycerol, are not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is required to convert the polar hydroxyl groups into non-polar, more volatile ethers or esters. nih.gov

A common derivatization method for lipids containing hydroxyl groups is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. nih.gov

Once derivatized, the lipid mixture is injected into the GC, where it is separated based on boiling point and interaction with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), this technique provides both quantitative data and structural information from the mass spectra of the eluting compounds. nih.gov In this context, the TMS-derivatized 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 serves as an excellent internal standard. Its retention time is nearly identical to its non-deuterated counterpart, but its mass spectrum is shifted by five mass units, allowing for unambiguous identification and accurate quantification of endogenous 1-O-Octadecyl-2-O-methyl-rac-glycerol and related compounds.

Table 3: GC Analysis of Derivatized 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5

Step Procedure Purpose
1. Internal Standard Addition A known quantity of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is added to the sample. To correct for variability in derivatization efficiency and sample injection, enabling accurate quantification.
2. Derivatization The lipid extract is treated with a silylating agent (e.g., BSTFA). To increase the volatility and thermal stability of the analyte for GC analysis. nih.gov
3. GC Separation The derivatized sample is injected onto a GC column (e.g., a non-polar or medium-polarity capillary column). To separate the analyte from other components in the mixture based on boiling point and polarity.

| 4. MS Detection | The column effluent is introduced into a mass spectrometer. | To detect and quantify the derivatized analyte and the deuterated internal standard based on their unique mass spectra. |

Computational and Theoretical Investigations of 1 O Octadecyl 2 O Methyl Rac Glycerol D5

Molecular Dynamics Simulations of Integration into Biological Membranes and Model Bilayers

Molecular dynamics (MD) simulations are a powerful tool for understanding how lipid molecules behave within the dynamic environment of a biological membrane. nih.govnih.gov For 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, MD simulations can predict its orientation, interactions, and influence on the properties of a lipid bilayer.

MD simulations of ether-linked phospholipids (B1166683) have shown that the orientation of the linkage group with respect to the bilayer normal is different from that of ester-linked lipids, which contributes to a change in the membrane's dipole potential. nih.gov While water molecules are a major contributor to this potential, the lipid structure itself plays a crucial role. nih.gov

The integration of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 into a model bilayer, such as one composed of dipalmitoylphosphatidylcholine (DPPC), would be driven by the hydrophobic effect, with the octadecyl tail inserting into the hydrophobic core of the membrane. The glycerol (B35011) backbone and the methoxy (B1213986) group would reside in the more polar interfacial region of the bilayer. The deuteration at the glycerol backbone does not significantly alter these fundamental interactions but is crucial for techniques like neutron scattering, which can be used to experimentally validate simulation results by providing information on the lipid's location and conformation within the membrane. arxiv.org

Table 1: Simulated Biophysical Properties of Ether vs. Ester-Linked Lipids in a Bilayer

PropertyEther-Linked LipidsEster-Linked LipidsSignificance for 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5
Lipid Packing TighterLooserSuggests it would increase local membrane order.
Membrane Fluidity DecreasedIncreasedIndicates a potential role in modulating membrane rigidity.
Headgroup Orientation Altered relative to ester lipidsStandard orientationAffects surface charge distribution and protein interactions.
Membrane Dipole Potential ModifiedStandardCan influence the function of voltage-sensitive membrane proteins.

This table is generated based on general findings from MD simulations of ether lipids and provides a predictive framework for the behavior of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5.

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of a molecule. libretexts.org For 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, these calculations can elucidate its preferred conformations and the reactivity of its functional groups.

From a reactivity perspective, the ether oxygen possesses lone pairs of electrons, making it a potential nucleophile and a hydrogen bond acceptor. youtube.com However, ethers are generally considered to be relatively unreactive, which contributes to their stability within biological membranes. libretexts.org Acid-catalyzed cleavage of the ether bond is a known reaction but requires harsh conditions not typically found in a physiological environment. libretexts.org The reactivity of the hydroxyl group at the sn-3 position is that of a typical primary alcohol.

The deuteration of the glycerol backbone has a negligible effect on the electronic structure and, therefore, the chemical reactivity of the molecule. Its primary impact is on the vibrational frequencies of the C-D bonds, a property that is exploited in spectroscopic techniques like infrared and Raman spectroscopy.

Table 2: Predicted Conformational and Reactivity Parameters from Quantum Chemical Calculations

ParameterPredicted Value/CharacteristicImplication
Dihedral Angles (Glycerol Backbone) Specific low-energy rotational statesDetermines the 3D shape and packing in membranes.
Ether Bond C-O-C Angle Approximately 112°Standard for dialkyl ethers, indicating low ring strain.
HOMO-LUMO Gap Relatively largeSuggests high chemical stability and low reactivity.
Partial Atomic Charges Negative charge on ether and hydroxyl oxygensIndicates sites for hydrogen bonding with water and other molecules.

This table is based on established principles of quantum chemical analysis of similar organic molecules and serves as a predictive guide for 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5.

In Silico Modeling of Enzyme-Substrate and Protein-Lipid Recognition

The interactions between lipids and proteins are fundamental to many cellular processes, and in silico modeling is a key method for studying these interactions. nih.govspringernature.com This includes both specific binding events and the modulation of membrane protein function by the surrounding lipid environment. nih.govmeilerlab.org

For a relatively simple lipid-like molecule such as 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, interactions with proteins are likely to be governed by its amphipathic nature. The long octadecyl chain would favor insertion into hydrophobic pockets of proteins or interaction with the transmembrane domains of membrane proteins. The more polar glycerol headgroup, with its hydroxyl and methoxy groups, could form hydrogen bonds with amino acid residues such as serine, threonine, or glutamine in a protein's binding site.

In silico docking and molecular dynamics simulations can be used to predict how this molecule might bind to specific enzymes. For instance, enzymes involved in lipid metabolism, such as lipases or acyltransferases, could potentially interact with this molecule, although its ether linkage would make it resistant to hydrolysis by esterases. The recognition would depend on the shape and chemical complementarity of the enzyme's active site.

Computational studies have shown that lipids can have specific binding sites on proteins, influencing their conformation and function. nih.govnih.gov While 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 is not a typical signaling lipid, its presence in a membrane could locally alter membrane properties, which in turn could allosterically modulate the activity of nearby membrane proteins. The deuteration would not directly affect these interactions but serves as a label for experimental validation of computationally predicted binding modes.

Table 3: Predicted Protein Interaction Profile

Interaction TypeInteracting Protein/DomainProbable Binding MoietiesPredicted Consequence
Hydrophobic Interaction Transmembrane helices, hydrophobic pocketsOctadecyl chainAnchoring of the lipid to the protein surface.
Hydrogen Bonding Polar residues in binding sites (e.g., Ser, Thr)sn-3 hydroxyl group, ether oxygenSpecific orientation and stabilization of the bound lipid.
Van der Waals Interactions General protein surfaceEntire moleculeNon-specific, transient interactions contributing to overall binding affinity.

This table outlines the likely modes of interaction between 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 and proteins based on general principles of in silico modeling of lipid-protein interactions.

Future Research Trajectories and Innovations in 1 O Octadecyl 2 O Methyl Rac Glycerol D5 Research

Development of Novel Isotope-Labeled Probes for Advanced Cellular Imaging and Biological Systems

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, allowing scientists to track the fate of molecules within complex biological systems safely. The development of novel isotope-labeled probes, including deuterated lipids like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, is critical for advancing our understanding of lipid metabolism and function. These probes are indispensable for techniques such as mass spectrometry and neutron scattering. europa.eu

Future research will likely focus on synthesizing a wider array of deuterated lipids to expand the toolkit available for biological studies. There is a high demand for such molecules for neutron studies, but their availability is often limited. europa.eu The synthesis of chain-deuterated phospholipids (B1166683), for instance, represents a significant area of progress, enabling detailed investigation of lipid organization and dynamics in membranes. europa.eu

The application of these probes in advanced cellular imaging techniques is a particularly promising frontier. By incorporating stable isotopes, researchers can trace the flux of metabolites through specific pathways. For example, stable isotope-labeled glycerol (B35011) has been used to differentiate the functions of key enzymes in triacylglycerol synthesis, providing new insights into hepatic lipid metabolism. nih.gov This approach, often coupled with liquid chromatography-tandem mass spectrometry (LC/MS/MS), allows for accurate and sensitive quantification of lipid species, moving away from older methods that relied on radioactivity. nih.gov

Table 1: Applications of Isotope-Labeled Lipids in Research

Application Area Description Key Techniques
Metabolic Pathway Tracing Following the incorporation of labeled atoms from a precursor into various downstream metabolites to elucidate metabolic routes and fluxes. nih.gov Mass Spectrometry, NMR Spectroscopy
Advanced Cellular Imaging Visualizing the subcellular localization and transport of specific lipid molecules to understand their spatial dynamics. Isotope-ratiomass spectrometry imaging
Neutron Scattering Studying the structure and dynamics of biological membranes by exploiting the different scattering properties of hydrogen and deuterium (B1214612). europa.eu Small-Angle Neutron Scattering (SANS)

| Quantitative Lipidomics | Using labeled lipids as internal standards for the precise and accurate quantification of endogenous lipid species. nih.gov | LC/MS/MS |

Integration with Multi-Omics Approaches for Comprehensive Lipid Network Analysis

The era of "omics" has provided researchers with unprecedented amounts of data at various biological levels, including genomics, proteomics, and metabolomics. Lipidomics, the large-scale study of lipids, is a crucial component of these multi-omics strategies. researchgate.net The integration of lipidomics data with other omics datasets allows for a more holistic understanding of complex biological systems and disease processes. researchgate.netmdpi.com

1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 and other labeled lipids are vital for generating the high-quality, quantitative data necessary for meaningful multi-omics integration. By enabling precise measurement of lipid turnover and flux, these tracers provide a dynamic dimension that is often missing from static omics snapshots. nih.gov

Future research will increasingly leverage multi-omics approaches to build comprehensive models of cellular lipid networks. For instance, integrated omics has been used to unravel the lipid metabolism mechanisms in microorganisms under stress conditions. nih.govresearchgate.net In the context of human health, combining lipidomics with genomics and proteomics can help identify novel biomarkers and therapeutic targets for complex diseases like Alzheimer's and cardiovascular disease. researchgate.net The challenge lies in the sophisticated bioinformatics required to integrate and interpret these large, multi-layered datasets. mdpi.com

Applications in Systems Biology for Predictive Modeling of Lipid Homeostasis

Systems biology aims to understand the emergent properties of complex biological systems by integrating experimental data with computational modeling. A key goal is to develop predictive models of biological processes, such as lipid homeostasis. Stable isotope labeling is a powerful technique for generating the dynamic data required for building and validating these models. nih.gov

By tracing the metabolism of 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, researchers can quantify the rates of synthesis, degradation, and interconversion of related lipid species. This kinetic information is essential for constructing mathematical models that can simulate how lipid networks respond to various perturbations, such as genetic mutations or environmental changes.

Future applications in systems biology will focus on creating increasingly sophisticated and predictive models of lipid homeostasis. These models could be used to:

Predict the effects of dietary interventions on lipid profiles.

Simulate the impact of new drugs on lipid metabolism.

Identify key regulatory nodes in lipid networks that could be targeted for therapeutic benefit.

A study on the biotransformation of a related ether lipid, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OMe), revealed that its metabolism in normal tissues might explain its limited efficacy in vivo despite its cytotoxicity to tumor cells in vitro. nih.gov This highlights the importance of understanding the metabolic fate of lipid analogs, a process greatly facilitated by isotope labeling, for predicting their biological activity.

Innovation in High-Throughput Lipid Analytical Platforms and Automation

The complexity of the lipidome, which encompasses thousands of distinct molecular species, necessitates high-throughput analytical methods for its comprehensive analysis. nih.gov Significant innovations are occurring in the development of automated, high-throughput platforms for lipidomics, and deuterated lipids like 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 serve as ideal internal standards in these workflows. baker.edu.au

Recent advances include the development of high-throughput lipid extraction methods that are amenable to automation, such as those utilizing methyl-tert-butyl ether (MTBE) and mechanical homogenization. nih.gov These methods improve the speed and reproducibility of sample preparation, which is often a bottleneck in lipid analysis.

Furthermore, innovations in mass spectrometry, such as real-time library searching and advanced fragmentation techniques, are enhancing the speed and accuracy of lipid identification and structural characterization. acs.org Shotgun lipidomics, which involves the direct infusion of lipid extracts into a mass spectrometer, is a particularly powerful approach for high-throughput analysis. nih.gov The combination of automated sample preparation, rapid mass spectrometry analysis, and sophisticated data processing is enabling the analysis of large sample cohorts, which is essential for clinical and population-level studies. baker.edu.au High-throughput screens are also being developed to identify lipids that can stabilize membrane proteins for structural and functional studies, a critical area in drug discovery. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
1-O-Octadecyl-2-O-methyl-rac-glycerol-d5
1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine
1-O-alkyl-2-O-methylglycerol
1-O-alkyl-2-O-methylphosphatidic acid
Stearyl alcohol
Phosphatidylcholine
Phosphatidylethanolamine
Oleic acid
Palmitic acid
N-lauroyl-L-alanine
Cholesteryl hemisuccinate
Glucose

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5, and how is deuteration efficiency validated?

  • Methodological Answer : Synthesis typically involves alkylation of rac-glycerol derivatives using deuterated reagents (e.g., D3C-I or deuterium oxide) to replace specific hydrogen atoms. Key steps include protecting group strategies to ensure regioselective methylation (at the 2-O position) and octadecyl chain attachment (at the 1-O position). Deuteration efficiency is validated via high-resolution mass spectrometry (HRMS) to confirm isotopic purity (≥98% D5) and nuclear magnetic resonance (NMR) to verify structural integrity. For example, HRMS analysis of the molecular ion cluster (m/z 624.001) can distinguish between deuterated and non-deuterated species .

Q. How is this compound utilized as an internal standard in lipidomics research?

  • Methodological Answer : Due to its deuterated glycerol backbone, the compound serves as a stable isotope-labeled internal standard for quantifying structurally analogous lipids (e.g., monoalkylglycerols) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chromatographic behavior to non-deuterated analogs minimizes matrix effects, while the +5 Da mass shift enables unambiguous differentiation. Researchers should optimize collision energy and ionization parameters (e.g., ESI+ vs. APCI) to maximize signal-to-noise ratios in complex biological matrices .

Advanced Research Questions

Q. What experimental design considerations are critical when incorporating 1-O-Octadecyl-2-O-methyl-rac-glycerol-d5 into heterogeneous lipid matrices?

  • Methodological Answer : Factorial design principles can identify critical variables affecting recovery and ionization efficiency, such as solvent composition (e.g., chloroform/methanol ratios), matrix pH, and lipid-to-standard ratios. For instance, a 2^k factorial experiment (k = variables) may reveal that acetonitrile-rich mobile phases reduce ion suppression in electrospray ionization. Researchers should also account for isotopic cross-talk by analyzing blank matrices spiked with non-deuterated analogs to confirm specificity .

Q. How can batch-to-batch variability in deuterium incorporation impact data reproducibility, and what quality control (QC) protocols mitigate this?

  • Methodological Answer : Variability in deuteration levels (e.g., incomplete D5 substitution) can skew quantitative results, particularly in high-sensitivity assays. QC protocols should include:

  • Isotopic Purity Analysis : HRMS to verify the absence of D4 or D6 contaminants.
  • Chromatographic Consistency : Retention time alignment (±0.1 min) across batches using reference standards.
  • Stability Testing : Long-term storage at −80°C to prevent deuterium exchange with ambient moisture, as evidenced by stability studies on similar deuterated glycerides .

Q. What strategies resolve contradictions in deuterium-labeled compound behavior during lipid-protein interaction studies?

  • Methodological Answer : Discrepancies (e.g., altered binding kinetics vs. non-deuterated analogs) may arise from subtle differences in hydrogen/deuterium bond strengths. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify these effects. For example, SPR studies comparing binding affinities (KD) of deuterated and non-deuterated species to phospholipase A2 may reveal isotopic interference, necessitating computational adjustments to dissociation constants .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in lipid quantification or deuterium tracer applications. For example, "How does 2-O-methylation influence the metabolic stability of deuterated glycerol derivatives in vivo?" .
  • Data Integrity : Use open-ended questions in experimental logs (e.g., "Describe unexpected isotopic effects observed during LC-MS/MS") to capture nuanced observations and refine protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.